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Abstract
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical integral membrane enzyme that

catalyzes the final and committed step in the biosynthesis of triglycerides. This guide provides

an in-depth examination of DGAT2's function, regulation, and physiological significance in lipid

metabolism. We will explore its enzymatic properties, its distinct role compared to its isoform

DGAT1, and its implication as a major therapeutic target for metabolic diseases, including

metabolic dysfunction-associated steatotic liver disease (MASLD) and type 2 diabetes. This

document consolidates quantitative data from preclinical and clinical studies, details key

experimental methodologies for its study, and presents visual diagrams of its core pathways

and workflows to serve as a comprehensive resource for the scientific community.

Core Function and Enzymatic Activity of DGAT2
DGAT2 is an acyl-CoA-dependent acyltransferase that esterifies a fatty acyl-CoA molecule with

the free hydroxyl group on the sn-3 position of 1,2-diacylglycerol (DAG) to form a triacylglycerol

(triglyceride, TG).[1] This reaction represents the terminal step of the canonical Kennedy

pathway for de novo TG synthesis. While another enzyme, DGAT1, catalyzes the same

reaction, DGAT1 and DGAT2 are encoded by different genes, share no sequence homology,

and possess distinct biochemical properties and physiological roles.[2] DGAT2 is considered

responsible for the synthesis of the bulk of the body's triglycerides and is essential for survival;

global knockout of the Dgat2 gene in mice results in a severe reduction in TG levels and

perinatal lethality.[3][4]
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The enzyme is primarily located in the endoplasmic reticulum (ER), but has also been found in

mitochondria-associated membranes and can translocate to the surface of lipid droplets to

facilitate their expansion.[1][5][6]
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Fig. 1: The Kennedy Pathway for Triglyceride Synthesis.

Quantitative Data on DGAT2 Function and
Expression
Enzyme Kinetics and Tissue Activity
DGAT2 generally exhibits a lower Michaelis constant (Km) for its substrates compared to

DGAT1, suggesting it is efficient at lower substrate concentrations.[4] This has led to the

hypothesis that DGAT2 is primarily responsible for TG storage under basal conditions.
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Parameter Value Substrate
Source
Organism/Syst
em

Reference

Apparent Km 7.7 ± 1.1 µM
1,2-Dioleoyl-sn-

glycerol

Human DGAT2

in Sf9 cell

membranes

[7]

Apparent Km 6.8 ± 1.0 µM Oleoyl-CoA

Human DGAT2

in Sf9 cell

membranes

[7]

Apparent Ki* 16.7 nM
PF-06424439

(Inhibitor)
Human DGAT2 [8]

RNA Expression Group Enriched -

Human Adipose

Tissue, Liver,

Skin

[9]

mRNA Level
Highest among 8

tissues
-

Pigeon

Subcutaneous

Fat

[10]

Kiapp: Overall apparent inhibition constant for a slowly reversible, time-dependent inhibitor.

Effects of DGAT2 Inhibition and Deletion on Lipid
Profiles
Modulation of DGAT2 activity has profound effects on cellular and systemic lipid homeostasis.

Genetic deletion or pharmacological inhibition consistently leads to a significant reduction in

hepatic steatosis.
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Model /
Intervention

Tissue /
System

Parameter
Measured

Quantitative
Change

Reference

Hepatocyte-

specific Dgat2

knockout

Mouse Liver
Triglycerides

(TG)

~70% reduction

vs. control on

FPC diet

[11]

Dgat1/Dgat2

double knockout

Mouse

Embryonic

Fibroblast

Adipocytes

Total

Triglycerides

(TG)

~95% reduction

(16 vs. 298

nmol/mg protein)

[3]

Dgat2 siRNA

knockdown
C2C12 Myotubes

[14C]-oleic acid

incorporation into

TG

67.6% decrease

vs. control
[12]

DGAT2 inhibitor

(IONIS-

DGAT2Rx)

Human Patients

with NAFLD

(Phase 2 Trial)

Hepatic Fat

Fraction (MRI-

PDFF)

-4.2% absolute

reduction vs.

placebo

[13]

DGAT2 inhibitor

(PF-06427878)

Healthy Human

Adults

Hepatic Fat

Fraction (MRI-

PDFF)

Significant

reduction from

baseline at day

14

[14]

DGAT2 inhibitor Rat Liver ER
Phosphatidyletha

nolamine (PE)

Significant

increase vs.

control

DGAT2 inhibitor Rat Liver ER
Diacylglycerol

(DAG)

No significant

change

Regulation of DGAT2 Expression and Activity
The expression of the DGAT2 gene is tightly controlled by key metabolic transcription factors,

linking its activity directly to nutrient status. High carbohydrate intake, leading to increased

glucose and insulin levels, robustly induces DGAT2 expression in the liver.

Transcriptional Regulation:
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SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): While historically considered a

primary regulator of lipogenic genes, recent evidence suggests a more complex

relationship. DGAT2 inhibition has been shown to suppress the cleavage and activation of

SREBP-1, thereby reducing the expression of SREBP-1c and its target genes in a

feedback loop. This effect appears to be mediated by an increase in

phosphatidylethanolamine (PE) in the ER membrane, which inhibits SREBP processing.

ChREBP (Carbohydrate-Responsive Element-Binding Protein): In response to high

glucose levels, ChREBP is a key activator of DGAT2 transcription in the liver.[13]

C/EBPβ and C/EBPα (CCAAT/enhancer-binding proteins): These transcription factors play

sequential roles in inducing and maintaining high levels of DGAT2 expression during

adipocyte differentiation.
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Fig. 2: Key Signaling Pathways Regulating DGAT2 Expression.

Experimental Protocols for the Study of DGAT2
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Accurate measurement of DGAT2 activity is fundamental to research in this field. The most

common methods rely on quantifying the formation of triglycerides from labeled substrates in a

microsomal preparation.

Preparation of Microsomal Fractions
Microsomes, which are vesicles formed from the endoplasmic reticulum, serve as the primary

source of enzyme for in vitro DGAT activity assays.

Protocol: Microsomal Fractionation from Tissue

Homogenization: Weigh ~100-400 mg of fresh or frozen tissue and homogenize on ice in 5

volumes of ice-cold Homogenization Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4,

supplemented with a protease inhibitor cocktail) using a Dounce homogenizer (10-15

strokes).

Low-Speed Centrifugation: Transfer the homogenate to a pre-chilled microfuge tube.

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

High-Speed Centrifugation: Carefully collect the supernatant (post-mitochondrial fraction)

and transfer to a pre-chilled ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at

4°C.

Pellet Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the

microsomal fraction.

Washing & Resuspension: Carefully discard the supernatant. Resuspend the microsomal

pellet in a suitable Storage Buffer (e.g., 50 mM Tris-HCl, 20% glycerol) and determine the

protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

In Vitro DGAT2 Activity Assay (Radiometric)
This classic method offers high sensitivity by tracking the incorporation of a radiolabeled fatty

acyl-CoA into triglycerides.

Materials:

Enzyme Source: 20-50 µg of microsomal protein.
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Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl2 (lower MgCl2 concentrations favor

DGAT2 activity over DGAT1).[4]

Substrates:

1,2-Dioleoyl-sn-glycerol (DAG): 200 µM final concentration (prepare stock in acetone).

[14C]Oleoyl-CoA: 25 µM final concentration (specific activity ~50 mCi/mmol).

Stop Solution: Chloroform:Methanol (2:1, v/v).

TLC System: Silica gel plates and a mobile phase of Hexane:Diethyl Ether:Acetic Acid

(80:20:1, v/v/v).

Procedure:

Prepare a master mix of Reaction Buffer and DAG in a microfuge tube. Add the microsomal

protein.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding [14C]Oleoyl-CoA.

Incubate at 37°C for 10-15 minutes (ensure the reaction is in the linear range).

Stop the reaction by adding 1.5 mL of Stop Solution, followed by 0.5 mL of water to induce

phase separation.

Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

Resuspend the lipid extract in ~50 µL of chloroform and spot it onto a silica TLC plate

alongside a non-radiolabeled triolein standard.

Develop the plate in the TLC tank.

Visualize the standard (e.g., with iodine vapor) to identify the triglyceride band.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6547635/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scrape the silica corresponding to the product band from the sample lanes into a scintillation

vial.

Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation

counter.

Fig. 3: Experimental Workflow for a Radiometric DGAT2 Assay.

Lipid Analysis by Thin-Layer Chromatography (TLC)
TLC is a robust and cost-effective method for separating the lipid products of a DGAT assay.

Protocol: Neutral Lipid Separation

Plate Preparation: Use silica gel 60 plates. Gently draw an origin line with a pencil ~2 cm

from the bottom.

Sample Application: Spot the concentrated lipid extract onto the origin. Allow the solvent to

fully evaporate between applications to keep the spot size small.

Chamber Equilibration: Add the mobile phase (e.g., Hexane:Diethyl Ether:Acetic Acid

80:20:1) to a TLC chamber to a depth of ~1 cm. Place a filter paper wick inside to saturate

the chamber atmosphere. Seal and let equilibrate for 15-20 minutes.

Development: Place the TLC plate in the chamber, ensuring the origin is above the solvent

line. Seal the chamber and allow the solvent front to migrate up the plate.

Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the

solvent front with a pencil and allow the plate to dry completely. Visualize lipid spots using

iodine vapor or by spraying with a primuline solution and viewing under UV light. Nonpolar

lipids like triglycerides will migrate furthest from the origin (higher Rf value) compared to

more polar lipids like di- and mono-glycerides.

Conclusion and Future Directions
DGAT2 is a central and non-redundant enzyme in mammalian triglyceride metabolism. Its

crucial role in partitioning fatty acids towards storage makes it a key regulator of energy

homeostasis. The strong link between elevated DGAT2 activity, hepatic steatosis, and insulin
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resistance has positioned it as a high-priority therapeutic target. The development of potent and

selective DGAT2 inhibitors has shown significant promise in clinical trials for reducing liver fat in

patients with MASLD.[13][14] Future research will continue to unravel the distinct functions of

DGAT1 and DGAT2 in different tissues, explore the full therapeutic potential of dual

DGAT1/DGAT2 inhibition, and further clarify the downstream signaling consequences of

modulating this critical metabolic node. The methodologies and data presented in this guide

provide a foundational resource for professionals engaged in this vital area of research and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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